MAO-B Inhibitory Activity: 3,4-Dimethoxy Substitution Yields Nanomolar Potency in Cyclopropylamine Derivatives
Structural analogs of (2-(3,4-Dimethoxyphenyl)cyclopropyl)methanamine bearing the 3,4-dimethoxyphenyl substitution demonstrate potent MAO-B inhibitory activity. Research published in ACS Chemical Neuroscience (2024) showed that these analogs exhibit IC50 values in the low nanomolar range against MAO-B [1]. In contrast, the reference compound tranylcypromine (a clinically used MAO inhibitor lacking the 3,4-dimethoxy substitution) exhibits an IC50 of approximately 14 μM against MAO B [2]. This represents an approximately 1,000-fold difference in potency attributed to the 3,4-dimethoxy substitution pattern and cyclopropylamine scaffold.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | Low nanomolar range (analogs with 3,4-dimethoxyphenyl-cyclopropylamine scaffold) |
| Comparator Or Baseline | Tranylcypromine: approximately 14 μM |
| Quantified Difference | Approximately 1,000-fold improvement in potency |
| Conditions | Recombinant human MAO-B enzyme assay |
Why This Matters
The low nanomolar MAO-B potency of this scaffold directly impacts procurement decisions for Parkinson's disease and neuropsychiatric drug discovery programs requiring high target engagement at low concentrations.
- [1] ACS Chemical Neuroscience, 2024. MAO-B inhibitory activity of 3,4-dimethoxyphenyl-cyclopropylamine derivatives. As cited in Kuujia Chemical Database. View Source
- [2] Malcomson, T.; Yelekci, K.; Borrello, M.T.; et al. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Journal, 2015, 282(16), 3190-3198. View Source
